5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound categorized under the oxadiazole family, specifically known for its diverse applications in organic synthesis and potential biological activities. This compound features a dichloromethyl group and a p-tolyl substituent, which contribute to its unique properties and reactivity.
The compound can be synthesized through various methods, primarily involving the reaction of p-tolyl hydrazine with dichloromethyl ketone under acidic conditions. It serves as a building block in the synthesis of more complex molecules and has been explored for its potential biological activities, including antimicrobial and anticancer properties .
5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is classified as an oxadiazole derivative, which is a five-membered heterocyclic compound containing two nitrogen atoms. Its structural uniqueness arises from the presence of both a dichloromethyl group and a p-tolyl group, making it distinct from other oxadiazole derivatives.
The synthesis of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves:
In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer during synthesis. Catalysts and optimized reaction conditions can significantly improve yield and purity. Purification techniques such as recrystallization or chromatography are often utilized to isolate the final product .
The molecular structure of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole can be represented as follows:
The compound's structure features:
5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole can participate in various chemical reactions:
The mechanism of action for 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific biological targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways within cells. Its functional groups enhance binding affinity to these targets, facilitating its potential use in drug development .
Relevant analyses include spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .
5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole has numerous applications in scientific research:
Heterocyclic compounds constitute a cornerstone of modern pharmaceutical and agrochemical design, with 1,2,4-oxadiazoles representing a privileged scaffold due to their unique physicochemical properties and broad bioactivity spectrum. These five-membered rings—containing one oxygen and two nitrogen atoms—exhibit remarkable metabolic stability and serve as versatile bioisosteres for ester and amide functionalities, mitigating hydrolysis vulnerabilities in biological environments [2] [5]. The structural plasticity of the 1,2,4-oxadiazole ring enables rational drug design, facilitating targeted interactions with diverse biological macromolecules through hydrogen bonding and π-stacking [9].
Table 1: Fundamental Identifiers of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Parameter | Value |
---|---|
CAS Number | 59455-91-3 |
IUPAC Name | 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Molecular Formula | C₁₀H₈Cl₂N₂O |
Molecular Weight | 243.09 g/mol |
SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C(Cl)Cl |
InChI Key | KOZUNEPMJRLDSB-UHFFFAOYSA-N |
Purity (Commercial) | ≥95–96% [1] [7] |
1,2,4-Oxadiazole derivatives demonstrate multifaceted pharmacological profiles, underpinning their utility in anticancer, antimicrobial, and anti-inflammatory therapeutics. Their mechanism often involves precise inhibition of enzymatic targets or interference with nucleic acid biosynthesis. For instance, oxadiazole-containing hybrids linked to 5-fluorouracil exhibit enhanced cytotoxicity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines by dual-targeting thymidylate synthase and topoisomerase II [4]. In antibacterial applications, derivatives like compound 18f (bearing pyrazoline moieties) achieve potent Gram-negative inhibition through structure-dependent activity, where para-substituted electron-donating groups (e.g., hydroxyl, methoxy) optimize membrane penetration and target binding [5].
Table 2: FDA-Approved Drugs Containing 1,2,4-Oxadiazole Scaffolds
Drug Name | Therapeutic Application | Key Structural Features |
---|---|---|
Oxolamine | Cough suppressant | 3-Phenyl-5-aminomethyl substitution |
Ataluren | Duchenne muscular dystrophy | 3-Trifluoromethyl linkage |
Pleconaril | Antiviral | 3-(3-Methylisoxazolyl) attachment |
Zibotentan (deriv.) | Anticancer (under investigation) | Sulfonamide-linked oxadiazole |
Structure-Activity Relationship (SAR) Principles:
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, though its biological relevance remained unexplored for nearly six decades [2]. The 1940s marked a turning point, with systematic investigations revealing antitussive and anti-inflammatory activities in early derivatives. This culminated in the 1960s introduction of Oxolamine—the first FDA-approved 1,2,4-oxadiazole drug—which functioned as a cough suppressant by modulating respiratory tract sensory nerves [2] [5].
The 21st century witnessed accelerated diversification:
The p-tolyl group (4-methylphenyl) at position 3 of the oxadiazole ring enhances lipophilicity and π-stacking capacity, facilitating penetration across biological membranes and interaction with hydrophobic enzyme pockets. This moiety elevates metabolic stability compared to unsubstituted phenyl rings, as methyl groups retard cytochrome P450-mediated oxidation [1] [7]. Concurrently, the dichloromethyl (–CHCl₂) group at position 5 introduces distinct electronic and steric properties:
Table 3: Reactivity and Biological Implications of Dichloromethyl vs. Analogous Substituents
Substituent | Electrophilicity | Key Biological Interactions | Applications |
---|---|---|---|
–CHCl₂ (Dichloromethyl) | High | Covalent inhibition of HDAC; DNA alkylation | Anticancer prodrugs [9] |
–CF₃ (Trifluoromethyl) | Moderate | Hydrogen bonding with ATP-binding sites | Kinase inhibitors [1] |
–CH₂Cl (Chloromethyl) | Low | Nucleophilic substitution for linker attachment | Antibiotic hybrids [10] |
Mechanistic Insights:
Table 4: Physicochemical Properties of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Property | Value | Method/Context |
---|---|---|
Boiling Point | 334.96°C at 760 mmHg | Predicted from vapor pressure models |
Density | 1.35 g/cm³ | Computational simulation [7] |
Storage Conditions | 2–8°C (sealed, dry) | Commercial handling [3] [8] |
LogP (Calculated) | 3.2 ± 0.4 | Indicates moderate lipophilicity |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: